Home > Products > Screening Compounds P11905 > N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide -

N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Catalog Number: EVT-5819494
CAS Number:
Molecular Formula: C18H17F2N5O2S
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives

  • Compound Description: This series of compounds, denoted as (6a-o), features a 5-arylidene-2-thioxothiazolidinone core structure. They were synthesized and evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. These compounds demonstrated mild-to-moderate cytotoxic activity. []
  • Relevance: Though structurally different from N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, these compounds highlight the potential of exploring variations in aryl substituents and heterocyclic scaffolds for modulating cytotoxic activity. The presence of the thioacetamide group in both (6a-o) and the compound of interest suggests this moiety may be important for biological activity and could be a starting point for exploring structure-activity relationships. []

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c)

  • Compound Description: This compound demonstrated promising anticancer activity with high selectivity towards A549 human lung adenocarcinoma cells (IC50 = 23.30 ± 0.35 µM) compared to NIH/3T3 mouse embryoblast cells (IC50 > 1000 µM). It also exhibited a significant apoptosis-inducing effect. []
  • Relevance: This compound shares the {tetrazol-5-yl}thioacetamide core structure with N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, suggesting the importance of this moiety for anticancer activity. The key structural differences lie in the aryl substituents attached to the tetrazole and acetamide groups. Comparing the activity profiles of 4c and N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide can provide valuable insights into the influence of specific aryl substituents on potency and selectivity. []

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma and NIH/3T3 mouse embryoblast cell lines. []
  • Relevance: Although N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide does not possess the thiazole moiety, the shared thioacetamide group and the presence of substituted aryl rings suggest potential similarities in their mechanism of action or binding interactions with target proteins. Exploring the structure-activity relationships within this series can guide the design of analogs with improved potency and selectivity for specific cancer cell lines. []

Properties

Product Name

N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

Molecular Formula

C18H17F2N5O2S

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C18H17F2N5O2S/c1-11-7-8-13(9-12(11)2)25-18(22-23-24-25)28-10-16(26)21-14-5-3-4-6-15(14)27-17(19)20/h3-9,17H,10H2,1-2H3,(H,21,26)

InChI Key

QPSWHAQZDZJAOF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.